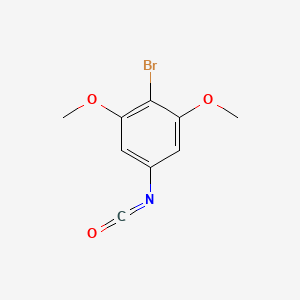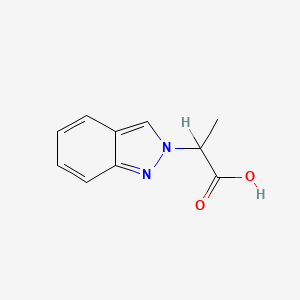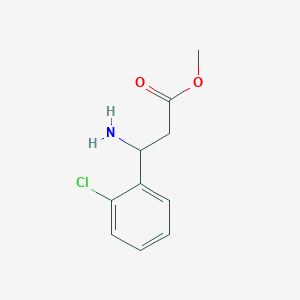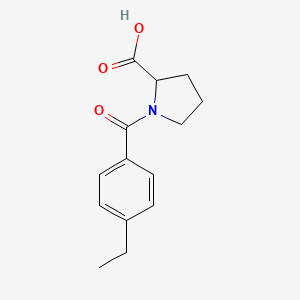
2-bromo-5-isocyanato-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-isocyanato-1,3-dimethoxybenzene is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of compounds like this compound typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H8BrNO3 . Further analysis such as NMR, HPLC, LC-MS, UPLC and more would provide more detailed information about its structure .Chemical Reactions Analysis
As an aromatic compound, this compound can undergo electrophilic aromatic substitution . The exact reactions it can participate in would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The predicted melting point of this compound is 71.67° C, and its predicted boiling point is approximately 334.9° C at 760 mmHg . Its refractive index is predicted to be n 20D 1.55 .Scientific Research Applications
2-bromo-5-isocyanato-1,3-dimethoxybenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the preparation of polymers, nanomaterials, and nanostructures. Furthermore, this compound is a useful reagent in the preparation of organometallic compounds, organometallic catalysts, and catalysts for organic reactions.
Mechanism of Action
2-bromo-5-isocyanato-1,3-dimethoxybenzene is an important reagent in the synthesis of various compounds. It acts as a brominating agent, and the reaction of bromine and isocyanic acid produces this compound. The brominating agent is an important component of the reaction, as it helps to promote the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of bromination on proteins and nucleic acids. It has also been used to study the effects of bromination on the activity of enzymes, receptors, and other proteins. In addition, this compound has been used to study the effects of bromination on the structure and function of cells and tissues.
Advantages and Limitations for Lab Experiments
2-bromo-5-isocyanato-1,3-dimethoxybenzene is a useful reagent for organic synthesis and is used as a starting material for synthesizing various compounds. It is a relatively inexpensive reagent and is readily available. Furthermore, it is easy to use and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a highly toxic compound and must be handled with caution.
Future Directions
There are a number of potential future directions for the use of 2-bromo-5-isocyanato-1,3-dimethoxybenzene in scientific research. One potential direction is the use of this compound in the synthesis of polymers and nanomaterials. Additionally, this compound could be used in the synthesis of organometallic compounds, organometallic catalysts, and catalysts for organic reactions. Furthermore, this compound could be used in the study of the effects of bromination on proteins and nucleic acids, as well as the effects of bromination on the activity of enzymes, receptors, and other proteins. Finally, this compound could be used to study the effects of bromination on the structure and function of cells and tissues.
Synthesis Methods
2-bromo-5-isocyanato-1,3-dimethoxybenzene can be synthesized using a variety of methods, including the reaction of bromine and isocyanic acid in an aqueous solution, the reaction of bromine and isocyanic acid in organic solvents, and the reaction of bromine and isocyanic acid in aqueous/organic mixtures. The most common method is the reaction of bromine and isocyanic acid in an aqueous solution. In this method, bromine and isocyanic acid are added to an aqueous solution of sodium hydroxide and heated to a temperature of 70-80°C. The reaction yields this compound as a yellow to orange solution.
properties
IUPAC Name |
2-bromo-5-isocyanato-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-7-3-6(11-5-12)4-8(14-2)9(7)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXWJUDBVDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)


![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)

![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)

![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)